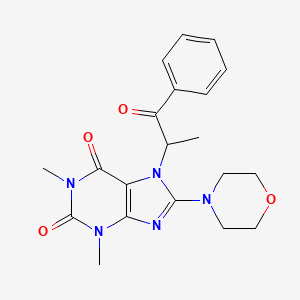

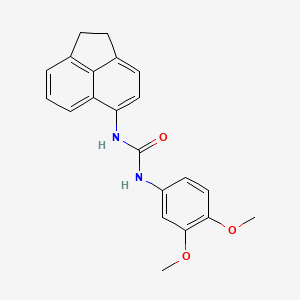

![molecular formula C19H14FNO5 B5558422 3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrole-based compounds involves multi-step chemical reactions, starting with acetylbenzo[b]thiophene oxime and acetylene, leading to various pyrrole derivatives through processes like devinylation and trifluoroacetylation. Subsequent reactions with mesityl aldehyde and other reagents yield novel BODIPY fluorophores, indicating a complex synthesis pathway that could be analogous to our compound of interest (Schmidt et al., 2009).

Molecular Structure Analysis

The molecular structure of similar complex compounds, as determined by X-ray diffraction and DFT studies, reveals detailed insights into their conformational and electronic properties. Such analyses are crucial for understanding the reactivity and interaction potential of “3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid” (Huang et al., 2021).

Chemical Reactions and Properties

Investigations into related compounds have demonstrated a variety of chemical reactions, including cycloadditions, condensations, and substitutions, highlighting the reactivity of pyrrole-based molecular frameworks. These studies provide a foundation for predicting the chemical behavior and synthetic versatility of the target compound (Xiao et al., 2013).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting point, and crystalline structure, are often determined by their molecular composition and structure. These properties are essential for the formulation and application of the compounds in various fields (Kivelä et al., 2003).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under different conditions, are pivotal for understanding the compound's behavior in biological systems or chemical processes. Detailed studies on similar compounds offer insights into how such properties might be characterized for “3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid” (Bade & Vedula, 2015).

Aplicaciones Científicas De Investigación

Novel Structural Templates for Influenza Neuraminidase Inhibition

A study by Brouillette et al. (1999) explored the use of a 2-pyrrolidinone ring, which can effectively replace the N-acetylamino group of 4-(N-acetylamino)-3-guanidinobenzoic acid, a low micromolar inhibitor of influenza neuraminidase. This innovation offers new pathways for creating more potent benzoic acid inhibitors targeting influenza neuraminidase, highlighting the potential of structurally related compounds for antiviral research (Brouillette et al., 1999).

Advancements in Pyrrolidinobenzoic Acid Inhibitors

Further advancements in the design of pyrrolidinobenzoic acid inhibitors for influenza virus neuraminidase were made by modifying essential substituents on the pyrrolidinone ring. Brouillette et al. (2003) synthesized analogues showing effectiveness against human influenza A NA isolates, demonstrating the significant role of structural modifications in enhancing antiviral efficacy (Brouillette et al., 2003).

Degradation of Biphenyl by Mycobacterium sp.

Research on the degradation of biphenyl by Mycobacterium sp. strain PYR-1 revealed the formation of benzoic acid as a major metabolite, alongside other products such as 4-hydroxybiphenyl and 4-hydroxybenzoic acid. This study by Moody et al. (2002) illustrates the microbial pathway's efficiency in breaking down biphenyl, shedding light on potential applications in bioremediation and environmental cleanup (Moody et al., 2002).

Synthesis and Analgesic Activity of Pyrrole Derivatives

Danchev et al. (2006) synthesized pyrrole derivatives, including compounds with benzoic acid moieties, to evaluate their potential as analgesic agents. The study found certain derivatives to exhibit significant analgesic activity, suggesting the therapeutic potential of such compounds in pain management (Danchev et al., 2006).

Photophysical Properties of Lanthanide-based Coordination Polymers

Sivakumar et al. (2011) explored the syntheses, crystal structures, and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. The study highlights the potential of such compounds in developing materials with unique optical properties, useful in various scientific and technological applications (Sivakumar et al., 2011).

Propiedades

IUPAC Name |

3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO5/c1-10(22)15-16(13-7-2-3-8-14(13)20)21(18(24)17(15)23)12-6-4-5-11(9-12)19(25)26/h2-9,16,23H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKIYTKGLYAIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)C3=CC=CC(=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)